FIPI hydrochloride

Description

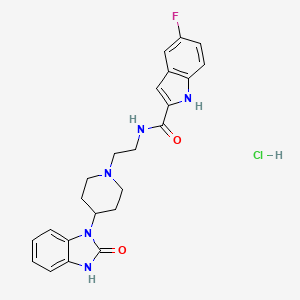

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCDOCYPGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FIPI Hydrochloride: A Technical Guide to its Mechanism of Action on PLD1 and PLD2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA), and choline.[1] In mammals, two major isoforms, PLD1 and PLD2, play pivotal roles in a myriad of cellular processes, including vesicle trafficking, cytoskeletal organization, cell proliferation, and survival.[1][2] Dysregulation of PLD activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and thrombosis. This has spurred the development of specific inhibitors to probe PLD function and as potential therapeutic agents.

This technical guide provides an in-depth overview of the mechanism of action of 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) hydrochloride, a potent and selective inhibitor of both PLD1 and PLD2. We will delve into its inhibitory kinetics, summarize key quantitative data, and provide detailed experimental protocols for assessing its activity.

Core Mechanism of Action of FIPI Hydrochloride

This compound is a direct inhibitor of the catalytic activity of both PLD1 and PLD2.[3] It effectively blocks the hydrolysis of phosphatidylcholine and the transphosphatidylation reaction, a hallmark of PLD enzymes.[2][3]

Inhibitory Kinetics

Recent studies have characterized FIPI as a mixed-kinetics inhibitor of both PLD1 and PLD2. This mode of inhibition indicates that FIPI can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This complex mechanism of action suggests that FIPI may not directly compete with the phosphatidylcholine substrate at the active site but rather binds to a site that affects both substrate binding and catalysis.

Molecular Interaction

Mutagenesis studies have provided insights into the molecular basis of FIPI's interaction with PLD2. Evidence suggests that FIPI binds at or near serine 757 (S757) of PLD2, which is located within the second catalytic HKD motif of the enzyme. This strategic position within the catalytic domain allows FIPI to interfere with the enzymatic activity of both PLD1 and PLD2.

PLD Signaling Pathway and FIPI Inhibition

The following diagram illustrates the canonical PLD signaling pathway and the point of intervention by this compound.

Quantitative Data: Inhibitory Potency

This compound exhibits potent inhibition of both PLD1 and PLD2, with IC50 values consistently reported in the low nanomolar range across various assay formats.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| PLD1 | In vitro headgroup release assay | ~25 | [2] |

| In vivo CHO cell-based assay | ~1-25 | [2] | |

| PLD2 | In vitro headgroup release assay | ~20-25 | [2] |

| In vivo CHO cell-based assay | ~10-20 | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro PLD Activity Assay (Headgroup Release)

This assay measures the enzymatic activity of PLD by quantifying the release of the radiolabeled headgroup from a phosphatidylcholine substrate.

References

- 1. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of 5-Fluoro-2-indolyl des-chlorohalopemide, commonly known as FIPI. This small molecule has garnered significant interest within the scientific community for its potent and specific inhibition of phospholipase D (PLD), a critical enzyme in cellular signaling. This document outlines its chemical characteristics, mechanism of action, and the experimental protocols used to elucidate its function, serving as a vital resource for professionals in drug discovery and biomedical research.

Core Chemical Properties

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a synthetic, cell-permeable small molecule. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide |

| Synonyms | FIPI, 5-Fluoro-2-Indolyl des-Chlorohalopemide |

| Molecular Formula | C₂₃H₂₄FN₅O₂ |

| Molecular Weight | 421.47 g/mol |

| Physical State | Crystalline solid |

| CAS Number | 939055-18-2 |

| SMILES | O=C(C1=CC2=C(C=CC(F)=C2)N1)NCCN3CCC(N4C(NC5=C4C=CC=C5)=O)CC3 |

| InChI Key | LHABRXRGDLASIH-UHFFFAOYSA-N |

Solubility Specifications

The solubility of FIPI in various common laboratory solvents is crucial for its application in in vitro and in vivo studies.

| Solvent | Concentration |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL |

| Ethanol | 0.25 mg/mL |

| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |

Pharmacological Profile: A Potent Phospholipase D Inhibitor

FIPI is a highly potent, reversible, and specific inhibitor of the phospholipase D (PLD) enzyme family, with comparable efficacy against both PLD1 and PLD2 isoforms.[1] Its inhibitory activity is central to its pharmacological effects.

| Target | IC₅₀ (in vitro) |

| PLD1 | ~25 nM |

| PLD2 | ~25 nM |

Mechanism of Action

The primary mechanism of action of FIPI is the direct inhibition of the catalytic activity of PLD1 and PLD2.[1] PLD enzymes are responsible for the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that regulates a multitude of cellular processes. By blocking the production of PA, FIPI effectively attenuates downstream signaling cascades.

Mechanism of FIPI Inhibition.

Signaling Pathways Modulated by FIPI

FIPI's inhibition of PLD profoundly impacts signaling pathways that regulate the actin cytoskeleton, cell adhesion, and migration. The activation of PLD is often downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The subsequent production of phosphatidic acid (PA) influences the activity of numerous effector proteins, including small GTPases and kinases that orchestrate cytoskeletal dynamics.

PLD Signaling Pathway and FIPI's Point of Intervention.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of FIPI. These protocols are based on those described in the primary literature, notably by Su et al. (2009).

Synthesis of 5-Fluoro-2-indolyl des-chlorohalopemide

The synthesis of FIPI has been previously described by Monovich et al. (2007). While the full, detailed protocol from the original publication is not provided here, the general synthetic strategy involves the coupling of 5-fluoro-1H-indole-2-carboxylic acid with N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]amine.

General Synthetic Workflow for FIPI.

In Vitro PLD Activity Assay

This assay quantifies the enzymatic activity of PLD in the presence of varying concentrations of FIPI to determine the IC₅₀ value.

Methodology:

-

Substrate Preparation: Prepare liposomes containing a fluorescently or radioactively labeled phosphatidylcholine (PC) substrate.

-

Enzyme and Inhibitor Incubation: In a microplate format, combine recombinant PLD1 or PLD2 enzyme with the prepared liposomal substrate. Add varying concentrations of FIPI (typically in DMSO, with a constant final DMSO concentration across all wells). Include appropriate vehicle controls.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic conversion of PC to PA.

-

Reaction Termination and Product Separation: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol). Separate the lipid products (PA) from the unreacted substrate (PC) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of product formed using a phosphorimager (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).

-

Data Analysis: Plot the percentage of PLD inhibition against the logarithm of the FIPI concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Cell Spreading Assay

This assay assesses the effect of FIPI on the ability of cells to adhere and spread on an extracellular matrix-coated surface.

Methodology:

-

Cell Culture and Treatment: Culture adherent cells (e.g., CHO or HeLa cells) to sub-confluency. Pre-treat the cells with various concentrations of FIPI or a vehicle control for a specified duration (e.g., 30-60 minutes).

-

Cell Detachment and Seeding: Detach the cells using a non-enzymatic method (e.g., EDTA-based solution) and seed them onto plates pre-coated with an extracellular matrix protein (e.g., fibronectin or collagen).

-

Spreading Incubation: Allow the cells to adhere and spread for a defined period (e.g., 1-4 hours) in the continued presence of FIPI or vehicle.

-

Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100). Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with a DNA stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify the cell area for a significant number of cells in each treatment group using image analysis software. Compare the average cell area between FIPI-treated and control cells.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemoattractant gradient and the inhibitory effect of FIPI on this process.

Methodology:

-

Cell Preparation: Grow cells (e.g., neutrophils or cancer cells) and pre-treat them with FIPI or a vehicle control.

-

Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane separating an upper and a lower chamber.

-

Loading: Place a solution containing a known chemoattractant (e.g., fMLP or a growth factor) in the lower chamber. Load the FIPI- or vehicle-treated cells into the upper chamber.

-

Migration: Incubate the plate for a period sufficient to allow cell migration through the pores of the membrane towards the chemoattractant in the lower chamber (e.g., 2-6 hours).

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Analysis: Count the number of migrated cells in several fields of view for each condition using a microscope. Compare the number of migrated cells in the FIPI-treated groups to the control group to determine the extent of inhibition.

Conclusion

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a valuable pharmacological tool for the investigation of phospholipase D-mediated signaling pathways. Its high potency and specificity make it an excellent candidate for studying the roles of PLD in various physiological and pathological processes, including cytoskeletal dynamics, cell migration, and cancer metastasis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important small molecule inhibitor.

References

FIPI Hydrochloride: A Technical Guide to a Dual PLD1/PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes, particularly the PLD1 and PLD2 isoforms, are critical regulators of a myriad of cellular processes. By catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), they play pivotal roles in signal transduction, membrane trafficking, cytoskeletal organization, and cell proliferation. Dysregulation of PLD activity has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making these enzymes attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of FIPI hydrochloride, a potent, cell-permeable, dual inhibitor of PLD1 and PLD2. We will delve into its mechanism of action, biochemical and cellular activity, and provide detailed experimental protocols for its use in research settings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the pharmacological modulation of PLD signaling.

Mechanism of Action and Biochemical Profile

FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) hydrochloride is a small molecule inhibitor that acts directly on the catalytic activity of both PLD1 and PLD2. It is a derivative of halopemide and has been optimized for potent and selective inhibition of PLD enzymes.[1]

Inhibitory Potency

This compound exhibits potent, dual inhibitory activity against both PLD1 and PLD2 isoforms with IC50 values in the low nanomolar range. This makes it one of the most potent PLD inhibitors described to date. The inhibitory concentrations for FIPI and other commonly used PLD inhibitors are summarized in the table below.

| Inhibitor | Target(s) | IC50 (PLD1) | IC50 (PLD2) | Reference(s) |

| This compound | PLD1/PLD2 | ~25 nM | ~20-25 nM | [2][3][4][5][6][7] |

| VU0155069 | PLD1 selective | 46 nM | 933 nM | [2] |

| VU0359595 | PLD1 selective | 3.7 nM | 6.4 µM | [2] |

| Halopemide | PLD1/PLD2 | 220 nM | 310 nM | [2] |

| VU0364739 | PLD2 selective | 1500 nM | 20 nM | [2] |

Table 1: Comparison of in vitro IC50 values of this compound and other PLD inhibitors.

Selectivity Profile

While FIPI is a potent inhibitor of PLD1 and PLD2, its selectivity against other lipid kinases and a broader panel of protein kinases is a critical aspect for its utility as a research tool. Studies have shown that FIPI does not significantly inhibit other phospholipases at concentrations where it effectively blocks PLD1 and PLD2. However, comprehensive kinase profiling data is not extensively published, and researchers should exercise caution and perform appropriate control experiments to rule out off-target effects in their specific experimental systems.

PLD Signaling Pathways

PLD1 and PLD2, despite their sequence homology, exhibit distinct subcellular localizations and are regulated by different upstream signals, leading to their involvement in diverse cellular functions. The primary product of their enzymatic activity, phosphatidic acid (PA), acts as a crucial second messenger that recruits and activates a variety of downstream effector proteins.

Overview of PLD signaling pathways and the inhibitory action of this compound.

PLD1 Signaling Pathway

PLD1 is predominantly localized to the perinuclear region, including the Golgi apparatus and endoplasmic reticulum. It has low basal activity and requires activation by various signaling molecules.

PLD1 signaling cascade with key activators and downstream cellular processes.

PLD2 Signaling Pathway

PLD2 is primarily located at the plasma membrane and exhibits higher basal activity compared to PLD1. Its activity is further modulated by receptor tyrosine kinases (RTKs) and other signaling molecules.

PLD2 signaling cascade with its primary activators and downstream cellular functions.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the use of this compound to study PLD activity.

In Vitro PLD Activity Assay (Fluorescence-based)

This protocol describes a coupled enzyme assay to measure the activity of purified or immunoprecipitated PLD in vitro.

Workflow for a fluorescence-based in vitro PLD activity assay.

Materials:

-

Purified or immunoprecipitated PLD1 or PLD2

-

Phosphatidylcholine (PC) substrate (e.g., from egg yolk)

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex® Red)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM EGTA, 2 mM CaCl2)

-

This compound (stock solution in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a master mix containing assay buffer, choline oxidase, HRP, and the fluorescent probe.

-

In a 96-well plate, add the desired amount of PLD enzyme.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells.

-

For PLD1 assays, add required activators (e.g., ARF, RhoA).

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the PC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

-

Calculate the percentage of inhibition for each FIPI concentration and determine the IC50 value.

Cellular PLD Activity Assay (Transphosphatidylation)

This protocol measures PLD activity in intact cells by taking advantage of the enzyme's ability to use primary alcohols as a substrate in a transphosphatidylation reaction, producing a phosphatidylalcohol that can be quantified.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

1-Butanol or other primary alcohol

-

Lipid extraction solvents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) plates or LC-MS/MS system

Procedure:

-

Seed cells in culture plates and grow to desired confluency.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

-

Add 1-butanol (final concentration 0.3-0.5%) to the culture medium and incubate for 30-60 minutes.

-

Wash the cells with ice-cold PBS.

-

Extract lipids from the cells using a suitable method (e.g., Bligh-Dyer extraction).

-

Separate the lipids using TLC or analyze the lipid extract by LC-MS/MS to quantify the amount of phosphatidylbutanol (PBut) formed.

-

Normalize the PBut levels to the total amount of phospholipid or protein.

-

Calculate the percentage of inhibition of PLD activity at different FIPI concentrations.

Measurement of Cellular Phosphatidic Acid (PA) by LC-MS/MS

This protocol outlines the quantification of endogenous PA levels in cells treated with this compound using liquid chromatography-tandem mass spectrometry.

Workflow for the measurement of cellular phosphatidic acid by LC-MS/MS.

Materials:

-

Cultured cells

-

This compound

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards (e.g., deuterated PA species)

-

LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

-

Culture cells and treat with this compound or vehicle for the desired time.

-

Harvest cells and perform lipid extraction, adding internal standards at the beginning of the extraction process.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different lipid species using a suitable chromatographic gradient.

-

Detect and quantify the different PA molecular species using mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each PA species and the internal standards.

-

Normalize the peak areas of the endogenous PA species to the peak areas of the corresponding internal standards to calculate the absolute or relative amounts of PA.

In Vivo Applications and Considerations

This compound has been shown to be orally available and has been used in preclinical animal models.[7] For example, it has been demonstrated to have anti-thrombotic and neuroprotective effects in models of carotid artery thrombosis and ischemic stroke, respectively.[7]

When designing in vivo experiments with this compound, it is crucial to consider its pharmacokinetic and pharmacodynamic properties. Preliminary studies to determine the optimal dose, route of administration, and dosing schedule are recommended. It is also important to monitor for any potential toxicity or off-target effects.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PLD-mediated signaling pathways. Its high potency and dual inhibitory activity against both PLD1 and PLD2 make it a versatile reagent for a wide range of in vitro and in vivo studies. By carefully selecting the appropriate experimental protocols and considering the potential for off-target effects, researchers can effectively utilize this compound to elucidate the complex roles of PLD in health and disease, and to explore the therapeutic potential of PLD inhibition.

References

- 1. PLD1 phospholipase D1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

Investigating the Role of Phospholipase D with FIPI Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phospholipase D (PLD) and the use of its potent inhibitor, 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) hydrochloride, as a critical tool in cell biology and drug discovery research. This document details the signaling pathways involving PLD, presents quantitative data on FIPI's inhibitory action, and offers detailed experimental protocols for investigating PLD function.

Introduction to Phospholipase D

Phospholipase D (PLD) is a family of enzymes that play a crucial role in a multitude of cellular processes by catalyzing the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce phosphatidic acid (PA) and choline.[1] PA is a key lipid second messenger that modulates the activity of a wide array of downstream signaling proteins, thereby influencing physiological processes such as membrane trafficking, cytoskeletal organization, cell proliferation, migration, and survival.

The PLD family in mammals consists of two major isoforms, PLD1 and PLD2, which exhibit distinct subcellular localizations and regulatory mechanisms.[1] Dysregulation of PLD activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.

FIPI Hydrochloride: A Potent PLD Inhibitor

This compound is a derivative of halopemide that acts as a potent and selective inhibitor of both PLD1 and PLD2.[2][3] Its ability to efficiently cross cell membranes and rapidly inhibit PLD activity in vivo makes it an invaluable pharmacological tool for elucidating the cellular functions of PLD.[2]

Mechanism of Action

FIPI directly inhibits the enzymatic activity of PLD, thereby blocking the production of phosphatidic acid.[3] This inhibition allows researchers to dissect the specific contributions of PLD-mediated signaling in various cellular responses.

Quantitative Data on this compound

The inhibitory potency of this compound against PLD isoforms has been quantified in various studies. The following tables summarize the key quantitative data.

| Inhibitor | Target | IC₅₀ (in vitro) | Assay Conditions | Reference |

| FIPI | PLD1 | ~25 nM | In vitro headgroup release assay using membrane fractions from Sf9 insect cells expressing human PLD1. | [2] |

| FIPI | PLD2 | ~25 nM | In vitro headgroup release assay using membrane fractions from Sf9 insect cells expressing mouse PLD2. | [2] |

| Inhibitor | Target | IC₅₀ (in vivo) | Cell Line | Assay Conditions | Reference |

| FIPI | PLD1 | ~1 nM | CHO cells overexpressing PLD1, stimulated with PMA. | In vivo transphosphatidylation assay measuring PtdBut accumulation. | [2] |

| FIPI | PLD2 | ~10 nM | CHO cells overexpressing PLD2. | In vivo transphosphatidylation assay measuring PtdBut accumulation. | [2] |

| FIPI | Endogenous PLD1/2 | ~0.5 nM | Parental CHO cells stimulated with PMA. | In vivo transphosphatidylation assay measuring PtdBut accumulation. | [2] |

Signaling Pathways Involving Phospholipase D

PLD is a central node in numerous signaling pathways, integrating signals from various cell surface receptors to orchestrate a diverse range of cellular responses. The production of PA by PLD initiates a cascade of downstream events.

Caption: Overview of the Phospholipase D signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PLD with this compound.

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the enzymatic activity of PLD in a cell-free system.

References

- 1. PLD1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FIPI Hydrochloride on Ras Activation Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FIPI hydrochloride is a potent and specific inhibitor of phospholipase D (PLD), an enzyme pivotal in generating the lipid second messenger phosphatidic acid (PA). The role of PA in cellular signaling is multifaceted, with significant implications for the activation of the Ras superfamily of small GTPases. This technical guide provides an in-depth analysis of the mechanism by which this compound impacts Ras activation signaling. It consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved signaling pathways and workflows to support further research and drug development efforts in oncology and other disease areas where Ras signaling is dysregulated.

Introduction: The this compound-PLD-Ras Axis

This compound (5-Fluoro-2-indolyl des-chlorohalopemide) is a well-characterized pharmacological inhibitor of both PLD1 and PLD2 isoforms.[1] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical lipid second messenger involved in a myriad of cellular processes, including cell proliferation, survival, and membrane trafficking.[2][3]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that function as molecular switches in signal transduction pathways, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of Ras is a critical upstream event in several signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation and survival.[4] Dysregulation of Ras signaling is a hallmark of many human cancers.

The connection between PLD activity and Ras activation is established through the action of phosphatidic acid. PA is essential for the membrane recruitment and activation of Son of sevenless (Sos), a key guanine nucleotide exchange factor (GEF) for Ras.[5] By inhibiting PLD and thereby reducing PA levels, this compound is mechanistically poised to interfere with Sos-mediated Ras activation.

Quantitative Data on this compound and Related Compounds

While the mechanistic link between this compound and Ras signaling is strong, direct quantitative data on the effect of FIPI on Ras-GTP levels is limited in the currently available literature. However, data on its primary target engagement and effects on related pathways provide a basis for understanding its potential impact.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Target | Value | Species | Source |

| IC50 | PLD1 | ~25 nM | Human | [6] |

| IC50 | PLD2 | ~20-25 nM | Mouse/Human | [6] |

| In vivo PA Production | PLD1/2 | Sub-nanomolar potency | Not Specified | [5] |

| In vivo Administration | Carotid thrombosis and ischemic stroke models | 3 mg/kg (intraperitoneal) | Not Specified | [6] |

Table 2: Effects of PLD Inhibition on Downstream Signaling (Illustrative Data)

The following table presents illustrative data on how PLD inhibition can affect downstream signaling pathways like the Raf-MEK-ERK cascade. Note: This data is from studies on PLD inhibition in general and not specific to this compound treatment unless stated.

| Cell Line | Treatment | Effect | Quantitative Change | Source |

| MDA-MB-231 (Breast Cancer) | PLD inhibitor + Ionizing Radiation | Suppression of radiation-induced ERK activation | Data presented as western blot band intensity | [3] |

| Prostate Cancer Cell Lines | FIPI | Reduction in cell viability | IC50 values provided for various cell lines | [1] |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action on the Ras Signaling Pathway

Caption: this compound inhibits PLD, reducing PA and thus Sos-mediated Ras activation.

Experimental Workflow: Ras Activation Pull-Down Assay

Caption: Workflow for measuring active Ras-GTP levels using a pull-down assay.

Detailed Experimental Protocols

Ras Activation Pull-Down Assay

This protocol is adapted from commercially available kits and common laboratory practices.[2][6]

Objective: To quantify the amount of active, GTP-bound Ras in cell lysates following treatment with this compound.

Materials:

-

Cells of interest cultured to 80-90% confluency.

-

This compound solution.

-

Vehicle control (e.g., DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis/Wash Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol. Supplement with protease and phosphatase inhibitors just before use.

-

Raf1-RBD (Ras Binding Domain) fused to Glutathione S-transferase (GST) and immobilized on agarose beads.

-

2x SDS-PAGE reducing sample buffer.

-

Primary antibody: Mouse anti-Pan-Ras monoclonal antibody.

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescence substrate.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for the specified time.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis/Wash Buffer to the plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 15 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Affinity Precipitation of Ras-GTP:

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate (e.g., using a Bradford assay).

-

Normalize the protein concentration for all samples with Lysis/Wash Buffer.

-

Add an appropriate amount of Raf1-RBD agarose beads to each lysate sample.

-

Incubate at 4°C for 1 hour with gentle rocking.

-

-

Washing:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the beads three times with 0.5 mL of Lysis/Wash Buffer, pelleting the beads each time.

-

-

Elution and Western Blotting:

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 2x SDS-PAGE reducing sample buffer.

-

Boil the samples for 5 minutes.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform standard Western blotting using a pan-Ras antibody to detect the pulled-down active Ras.

-

Also, run a parallel Western blot with a fraction of the total cell lysate to determine the total Ras levels for normalization.

-

Western Blotting for Phosphorylated ERK

Objective: To assess the effect of this compound on the activation of the downstream effector ERK by measuring its phosphorylation.

Materials:

-

Cell lysates prepared as described in section 4.1.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Other reagents as for a standard Western blot.

Procedure:

-

Protein Quantification and SDS-PAGE:

-

Quantify the protein concentration of the total cell lysates.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescence substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

-

The ratio of phosphorylated ERK to total ERK can then be calculated to determine the relative activation state.

-

Conclusion and Future Directions

This compound, through its potent inhibition of PLD1 and PLD2, presents a clear mechanistic rationale for the disruption of Ras activation signaling. By reducing the cellular pool of phosphatidic acid, FIPI is expected to impair the membrane localization and function of the Ras-GEF, Sos, thereby decreasing the levels of active, GTP-bound Ras.

While direct quantitative evidence of FIPI's impact on Ras-GTP levels is an area for future research, the established role of PLD in Ras signaling provides a strong foundation for its investigation as a modulator of this critical oncogenic pathway. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound and other PLD inhibitors on Ras activation and the downstream Raf-MEK-ERK cascade. Such studies will be invaluable in further elucidating the therapeutic potential of targeting the PLD-Ras axis in cancer and other diseases driven by aberrant Ras signaling.

References

- 1. Phospholipase D2 in prostate cancer: protein expression changes with Gleason score - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Phospholipase D inhibitor enhances radiosensitivity of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. neweastbio.com [neweastbio.com]

The Discovery and Development of FIPI: A Potent Phospholipase D Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a potent and selective small-molecule inhibitor of Phospholipase D (PLD). FIPI has emerged as a critical tool for studying PLD-mediated signaling and a potential therapeutic agent in various diseases, including cancer and thrombosis.

Introduction to Phospholipase D

Phospholipase D (PLD) enzymes are key players in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA) and choline.[1][2] PA is involved in a myriad of cellular processes, including cell growth, proliferation, migration, and vesicle trafficking.[1][3][4] The two primary mammalian isoforms, PLD1 and PLD2, are implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention.[1][2]

Discovery of FIPI

FIPI, a derivative of the dopamine receptor antagonist halopemide, was identified through a chemical screen for inhibitors of human PLD2.[3][4] Subsequent studies revealed that FIPI is a potent, dual inhibitor of both PLD1 and PLD2.[5][6] It acts as a direct inhibitor of the phosphodiesterase activity of these enzymes.[3][7] Unlike earlier, non-selective methods for inhibiting PLD, such as the use of primary alcohols like 1-butanol, FIPI offers a more specific and reliable tool for elucidating the roles of PLD in cellular functions.[4]

Quantitative Data: Inhibitory Potency of FIPI

FIPI exhibits potent inhibition of both PLD1 and PLD2 isoforms in various assay formats. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Isoform | Assay Type | IC50 Value | Reference(s) |

| PLD1 | In vitro (biochemical) | ~25 nM | [5][6] |

| PLD2 | In vitro (biochemical) | ~20-25 nM | [5][6] |

| PLD1 | In vivo (CHO cells) | ~1 nM | [3][8] |

| PLD2 | In vivo (CHO cells) | ~10 nM | [3][8] |

Mechanism of Action and Cellular Effects

FIPI efficiently crosses cell membranes to inhibit PLD1 and PLD2 in the cellular environment.[3][5] Studies have shown that FIPI does not alter the subcellular localization of PLD isoforms, their access to the necessary cofactor PIP2, or the organization of the actin cytoskeleton in resting cells.[3][6] Its inhibitory action is not that of an irreversible suicide inhibitor, though its effects are not immediately reversed upon removal.[6]

The inhibition of PLD by FIPI leads to a reduction in cellular levels of phosphatidic acid, which in turn affects downstream signaling pathways. This has been shown to impact:

-

Cytoskeletal Reorganization and Cell Spreading: FIPI can rescue PLD2-suppressed membrane ruffling and promote cell spreading.[3][6]

-

Calcium Signaling: It potently blocks Epidermal Growth Factor (EGF)-induced calcium release in human breast cancer cells.[9][10]

-

Cancer Cell Biology: FIPI has been shown to impair the migration of breast cancer cells and can reduce the infiltration of tumor-associated macrophages and neutrophils.[9][11]

-

Thrombosis: In vivo studies in mice have demonstrated that FIPI can reduce occlusive thrombus formation and ischemic stroke infarct size.[5][12]

Experimental Protocols

In Vitro PLD Activity Assay (Headgroup Release Assay)

This assay measures the enzymatic activity of PLD by quantifying the release of the choline headgroup from phosphatidylcholine.

Methodology:

-

Enzyme Source: Membrane fractions containing recombinant human PLD1 or mouse PLD2 are prepared from Sf9 insect cells infected with the corresponding baculoviral constructs.[3]

-

Reaction Mixture: The assay is performed in a reaction buffer containing the PLD enzyme, a fluorescent or radiolabeled phosphatidylcholine substrate, and any necessary cofactors (e.g., PIP2).

-

Inhibitor Addition: FIPI, diluted from a stock solution in DMSO, is added to the reaction mixture at various concentrations. A control with a matching concentration of DMSO is run in parallel.[3]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for enzymatic activity.

-

Termination and Detection: The reaction is stopped, and the amount of released choline headgroup is quantified using an appropriate detection method (e.g., fluorescence or scintillation counting).

-

Data Analysis: The percentage of PLD activity relative to the DMSO control is calculated for each FIPI concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo PLD Activity Assay (Transphosphatidylation Assay)

This cell-based assay leverages the unique ability of PLD to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

Methodology:

-

Cell Culture: Cells, such as CHO cells inducibly overexpressing PLD1 or PLD2, are cultured in appropriate media.[3]

-

Metabolic Labeling (Optional): Cells can be pre-incubated with a radiolabeled fatty acid, such as [3H]palmitic acid, to label cellular phospholipids.[5]

-

Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of FIPI for a specified time (e.g., 30-60 minutes).[3]

-

Transphosphatidylation Reaction: A primary alcohol, typically 0.3% 1-butanol, is added to the culture medium, and the cells are incubated for a further period (e.g., 10-30 minutes).[3][5] In the presence of 1-butanol, PLD will generate phosphatidylbutanol (PtdBut) instead of phosphatidic acid.

-

Lipid Extraction: The reaction is stopped, and total cellular lipids are extracted.

-

Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of PtdBut is quantified (e.g., by autoradiography if radiolabeling was used).

-

Data Analysis: The amount of PtdBut produced is a direct measure of in vivo PLD activity. The IC50 value for FIPI is determined by analyzing the dose-dependent inhibition of PtdBut formation.

Signaling Pathways and Visualizations

FIPI's role as a PLD inhibitor places it at a critical juncture in cellular signaling. The following diagrams illustrate the canonical PLD signaling pathway and a typical experimental workflow for assessing FIPI's efficacy.

Caption: The PLD signaling cascade and the inhibitory action of FIPI.

Caption: Workflow for assessing FIPI's in vivo PLD inhibitory activity.

Conclusion

FIPI is a well-characterized, potent, and cell-permeable dual inhibitor of PLD1 and PLD2. Its specificity and efficacy have made it an invaluable research tool for dissecting the complex roles of PLD in cellular signaling. Furthermore, its demonstrated effects on key pathological processes such as cancer cell migration and thrombosis highlight its potential for further preclinical and clinical development as a therapeutic agent. This guide provides a foundational understanding of FIPI for researchers and drug development professionals seeking to explore the therapeutic targeting of PLD.

References

- 1. droracle.ai [droracle.ai]

- 2. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. FIPI|PLD1/2 inhibitor|DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. PLD Inhibitor, FIPI - CAS 939055-18-2 - Calbiochem | 528245 [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. The phospholipase D inhibitor FIPI potently blocks EGF-induced calcium signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

FIPI Hydrochloride: A Technical Guide to its Application in Membrane Vesicle Trafficking Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) hydrochloride, a potent pharmacological inhibitor, and its pivotal role as a tool in the study of membrane vesicle trafficking. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the complex cellular pathways it modulates.

Introduction: The Role of PLD in Vesicle Trafficking

Membrane vesicle trafficking is a fundamental cellular process responsible for transporting molecular cargo between organelles.[1][2] This intricate system, involving vesicle budding, transport, docking, and fusion, is essential for processes ranging from neurotransmission to hormone secretion.[2] A key enzymatic regulator in this landscape is Phospholipase D (PLD). PLD hydrolyzes phosphatidylcholine (PC) to generate the lipid second messenger, phosphatidic acid (PA).[3][4] PA influences membrane curvature and acts as a docking site for various proteins, thereby playing a direct role in Golgi budding, endocytosis, and exocytosis.[3][5]

FIPI hydrochloride has emerged as a critical research tool due to its high potency and specificity as an inhibitor of classical mammalian PLD isoforms (PLD1 and PLD2).[3][6][7] Unlike older, less specific methods like using 1-butanol, FIPI allows for a more precise dissection of PLD's function in vesicle trafficking pathways.[4]

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the catalytic activity of PLD1 and PLD2.[3] By blocking the phosphodiesterase function of these enzymes, it prevents the generation of PA from PC.[3] This inhibition is rapid and occurs at subnanomolar concentrations in vivo, effectively halting PLD-dependent signaling and its downstream effects on the cellular machinery governing vesicle transport.[3][6] Importantly, studies have shown that FIPI does not alter the subcellular localization of PLD enzymes, nor does it affect the availability of the essential PLD cofactor, PIP₂, or the actin cytoskeleton in resting cells, highlighting its specific inhibitory action.[3]

Caption: PLD signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound

The efficacy of FIPI as a PLD inhibitor has been quantified in multiple studies. The half-maximal inhibitory concentration (IC50), which denotes the concentration of an inhibitor required to reduce a biological process by 50%, is a key parameter.[8][9]

Table 1: IC50 Values of this compound

| Target | IC50 Value | Assay Type | Source |

|---|---|---|---|

| PLD1 | ~25 nM | In Vitro | [10] |

| PLD2 | ~20 nM | In Vitro |[6][10] |

Beyond direct enzyme inhibition, FIPI's effects have been quantified at the cellular level, particularly in the context of autophagy, a process of cellular degradation that relies heavily on vesicle trafficking.

Table 2: Cellular Effects of this compound Treatment

| Cellular Process | Cell Type | Treatment | Quantitative Effect | Source |

|---|---|---|---|---|

| Autophagy | CHO Cells | 750 nM FIPI (3h, nutrient starvation) | 33 ± 9% reduction in the number of LC3-positive compartments | [11] |

| Chemotaxis | Differentiated HL-60 Cells | 750 nM FIPI (1h) | Significant inhibition of fMLP-stimulated chemotaxis |[3] |

FIPI's Role in Specific Vesicle Trafficking Pathways

Vesicle trafficking is mechanically linked to the actin cytoskeleton. FIPI has been shown to inhibit PLD's role in regulating F-actin cytoskeleton reorganization, cell spreading, and chemotaxis.[4][10] These processes are dependent on the controlled formation and movement of vesicles at the cell periphery. For instance, dynamin-driven endocytosis of receptors like the epidermal growth factor receptor (EGFR) is a PLD-implicated process that can be investigated using FIPI.[3]

Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes, which later fuse with lysosomes.[12] PLD activity has been linked to the regulation of autophagy. Studies using FIPI have demonstrated that PLD inhibition reduces the number and size of autophagic vesicles (LC3-positive compartments) during nutrient starvation.[11] This suggests that PLD-generated PA is required for efficient autophagosome formation or stability, making FIPI a valuable tool for studying the lipid signaling underpinnings of autophagy.[11]

Caption: Experimental workflow for analyzing FIPI's impact on autophagy.

Experimental Protocols

Here are summarized methodologies for key experiments utilizing this compound.

-

Objective: To measure the direct inhibitory effect of FIPI on PLD1 and PLD2 catalytic activity.

-

Methodology:

-

Prepare membrane fractions containing recombinant human PLD1 or mouse PLD2 from a source like baculovirus-infected Sf9 insect cells.[3]

-

Create a reaction mixture containing a phosphatidylcholine substrate labeled with a fluorescent or radioactive headgroup.

-

For PLD1, which requires an activator, add a stimulating factor like ADP-ribosylation factor (ARF). PLD2 is constitutively active.[3]

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO only).

-

Incubate the reaction to allow for enzymatic activity.

-

Stop the reaction and separate the released, labeled headgroup from the lipid substrate using chromatography.

-

Quantify the amount of released headgroup to determine PLD activity.

-

Plot activity against FIPI concentration to calculate the IC50 value.[3]

-

-

Objective: To measure FIPI's ability to block PLD activity within living cells.

-

Methodology:

-

Culture cells (e.g., CHO cells overexpressing PLD2) and label them with a radioactive precursor like [³H]palmitic acid, which gets incorporated into cellular lipids.

-

Pre-incubate the cells with this compound for a defined period (e.g., 15 minutes) to ensure cell penetration and target engagement.[3]

-

Stimulate the cells with an agent known to activate PLD, such as phorbol 12-myristate 13-acetate (PMA), in the presence of 0.5% 1-butanol.[3] The 1-butanol serves as a substrate for PLD's transphosphatidylation reaction, creating phosphatidylbutanol (PtdBut), a unique product that accumulates and is a direct measure of PLD activity.

-

Lyse the cells and extract the lipids.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radioactive PtdBut to determine the level of in vivo PLD activity and the extent of its inhibition by FIPI.[3]

-

-

Objective: To visualize and quantify the effect of FIPI on autophagosome formation.

-

Methodology:

-

Plate cells (e.g., CHO cells) on glass coverslips.

-

Treat cells with FIPI (e.g., 750 nM) or a vehicle control (DMSO) for a specified duration.

-

Induce autophagy by replacing the normal growth medium with a nutrient-free medium (e.g., Earle's Balanced Salt Solution) for 3 hours.[11]

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilize the cells (e.g., with 0.1% Triton X-100) and block non-specific antibody binding.

-

Incubate with a primary antibody against an autophagosome marker, such as LC3.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Mount the coverslips on slides and visualize using a confocal microscope.

-

Acquire images and use analysis software to quantify the number, size, and total area of fluorescent LC3 puncta per cell.[11]

-

Summary and Future Directions

This compound is a potent, specific, and rapid inhibitor of PLD1 and PLD2, making it an indispensable tool for cell biologists. Its application has been crucial in defining the roles of PLD and its product, phosphatidic acid, in orchestrating complex vesicle trafficking events, including endocytosis, autophagy, and cytoskeletal-dependent vesicle movement. By providing a more precise means of inhibiting this pathway, FIPI allows researchers to validate previous findings and uncover new functions of PLD signaling.

Future research utilizing FIPI will likely continue to unravel the nuanced roles of PLD in various disease states where vesicle trafficking is dysregulated, such as in neurodegenerative disorders, viral infections, and cancer metastasis.[3][13][14]

Caption: Logical relationships from PLD inhibition by FIPI to cellular effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Membrane vesicle trafficking - Wikipedia [en.wikipedia.org]

- 3. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositides and vesicular membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound hydrate 98 (HPLC), powder [sigmaaldrich.com]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. WIPI-Mediated Autophagy and Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Vesicle Trafficking Defects in the Pathogenesis of Prion and Prion-Like Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of vesicular trafficking by Parkinson's disease-associated genes [aimspress.com]

Methodological & Application

Application Notes and Protocols for FIPI Hydrochloride in In Vitro PLD Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and cell signaling. The dysregulation of PLD activity has been implicated in various diseases, such as cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. FIPI hydrochloride (5-Fluoro-2-indolyl des-chlorohalopemide) is a potent and selective small-molecule inhibitor of both PLD1 and PLD2 isoforms.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro PLD inhibition assays, enabling researchers to accurately assess its inhibitory potential and elucidate the role of PLD in various physiological and pathological contexts.

Mechanism of Action

This compound acts as a direct inhibitor of the catalytic activity of classical PLD isoforms (PLD1 and PLD2).[4] It does not function by altering the subcellular localization of PLD, interfering with the availability of the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2), or disrupting the actin cytoskeleton.[1][5] The primary mechanism involves the inhibition of the hydrolysis of phosphatidylcholine (PC) to phosphatidic acid (PA) and choline.[4][6][7]

Quantitative Data Summary

The inhibitory potency of this compound against PLD1 and PLD2 has been determined in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| PLD Isoform | Assay Type | IC50 Value (nM) | Reference(s) |

| PLD1 | In vitro biochemical | ~25 | [2][5][8][9] |

| PLD2 | In vitro biochemical | 20 - 25 | [1][2][5][8][10] |

| PLD1 | In vivo (cell-based) | 1 | [5][11] |

| PLD2 | In vivo (cell-based) | 10 | [5][11] |

Signaling Pathway Diagram

The following diagram illustrates the canonical phospholipase D signaling pathway and the point of inhibition by this compound.

Caption: Phospholipase D signaling pathway and inhibition by this compound.

Experimental Protocols

Two detailed protocols for in vitro PLD inhibition assays using this compound are provided below: a fluorescent-based assay using the Amplex® Red reagent and a classic radioactivity-based assay.

Protocol 1: Fluorescent In Vitro PLD Inhibition Assay Using Amplex® Red

This protocol is adapted from commercially available kits and provides a sensitive, continuous, and non-radioactive method for measuring PLD activity.

1. Materials and Reagents:

-

Recombinant human PLD1 or PLD2 enzyme

-

This compound

-

Amplex® Red Phospholipase D Assay Kit (containing Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, hydrogen peroxide (H2O2), and reaction buffer)

-

Phosphatidylcholine (Lecithin)

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

2. Reagent Preparation:

-

1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the provided 5X or 10X stock solution with deionized water. For example, a 5X buffer would be a 1:5 dilution. A typical 1X buffer composition is 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2.[1]

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. A 10 mM stock is recommended.

-

Working FIPI Solutions: Prepare serial dilutions of the this compound stock solution in 1X Assay Buffer to achieve the desired final concentrations for the inhibition curve. Remember to include a DMSO-only control.

-

PLD Enzyme Solution: Dilute the recombinant PLD1 or PLD2 enzyme in cold 1X Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Assay Cocktail: Prepare the assay cocktail fresh before use. For each reaction, mix the components in the order specified by the kit manufacturer. A typical cocktail includes Amplex® Red reagent, HRP, choline oxidase, and phosphatidylcholine substrate in 1X Assay Buffer.

3. Experimental Procedure:

-

Add 20 µL of each working FIPI solution or DMSO control to the wells of the 96-well plate.

-

Add 40 µL of the PLD enzyme solution to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 40 µL of the Assay Cocktail to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

-

For each concentration of this compound, determine the rate of reaction (increase in fluorescence over time).

-

Normalize the reaction rates to the DMSO control (representing 100% activity).

-

Plot the normalized reaction rates against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for the fluorescent in vitro PLD inhibition assay.

Protocol 2: Radioactivity-Based In Vitro PLD Inhibition Assay

This classic method directly measures the enzymatic activity of PLD by quantifying the formation of a radiolabeled product.

1. Materials and Reagents:

-

Recombinant human PLD1 or PLD2 enzyme

-

This compound

-

[³H]-labeled phosphatidylcholine ([³H]PC) or another suitable radiolabeled PC substrate

-

Unlabeled phosphatidylcholine (PC) and phosphatidylethanolamine (PE)

-

HEPES buffer

-

CaCl₂

-

DMSO

-

Chloroform

-

Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60)

-

Scintillation counter and scintillation fluid

2. Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 3 mM CaCl₂.[10]

-

Phospholipid Vesicles (Substrate):

-

In a glass tube, mix unlabeled PC, PE, and [³H]PC in a molar ratio of approximately 9:1:0.1.

-

Dry the lipids under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Resuspend the lipid film in Assay Buffer by vortexing to create multilamellar vesicles.

-

Prepare unilamellar vesicles by extrusion through a polycarbonate membrane (100 nm pore size).[5]

-

-

This compound Stock and Working Solutions: Prepare as described in Protocol 1.

-

PLD Enzyme Solution: Prepare as described in Protocol 1.

3. Experimental Procedure:

-

In a microcentrifuge tube, add 10 µL of each working FIPI solution or DMSO control.

-

Add 20 µL of the PLD enzyme solution.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the prepared phospholipid vesicle substrate.

-

Incubate the reaction for 20-30 minutes at 37°C.

-

Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v).

-

Visualize the separated lipids (e.g., using iodine vapor).

-

Scrape the spots corresponding to the substrate ([³H]PC) and the product ([³H]PA) into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the percent conversion of [³H]PC to [³H]PA for each reaction.

-

Normalize the percent conversion to the DMSO control.

-

Plot the normalized values against the logarithm of the this compound concentration and determine the IC50 value as described in Protocol 1.

Conclusion

This compound is a valuable research tool for investigating the roles of PLD1 and PLD2. The protocols provided herein offer robust and reliable methods for quantifying its inhibitory activity in vitro. The choice between the fluorescent and radioactive assays will depend on the specific experimental needs, available equipment, and safety considerations. Careful execution of these protocols will enable researchers to generate high-quality, reproducible data for their studies in drug discovery and cell biology.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. ulab360.com [ulab360.com]

- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

- 5. tf7.org [tf7.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Enzymatic Reaction and Protein-Protein Interactions of PLD from a 3D Structural Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FI-PI Hydrochloride in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FIPI hydrochloride, a potent and specific inhibitor of Phospholipase D (PLD), in live-cell imaging experiments. The information is intended to assist researchers in studying PLD-dependent cellular processes.

Introduction

FIPI (4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide) hydrochloride is a powerful pharmacological tool for investigating the roles of PLD1 and PLD2 in various signaling pathways. PLD enzymes are critical regulators of numerous cellular functions, including cytoskeletal dynamics, cell migration, and membrane trafficking, primarily through the production of the second messenger phosphatidic acid (PA).[1] this compound offers high potency and specificity, making it an invaluable inhibitor for dissecting PLD-mediated events in real-time within living cells.[1][2]

Mechanism of Action

This compound directly inhibits the catalytic activity of both PLD1 and PLD2, thereby blocking the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[2] This targeted inhibition allows for the specific investigation of cellular processes dependent on PA signaling. Notably, FIPI does not alter the subcellular localization of PLD enzymes, the availability of the essential cofactor phosphatidylinositol 4,5-bisphosphate (PIP2), or the actin stress fiber network in resting cells, highlighting its specificity as a PLD inhibitor.[2]

Key Applications in Live-Cell Imaging

-

Inhibition of Cell Spreading and Migration: FIPI has been demonstrated to inhibit PLD-regulated F-actin cytoskeleton reorganization, which is crucial for cell spreading and chemotaxis.[1][2] Live-cell imaging can be employed to visualize and quantify the dynamic changes in cell morphology and migratory behavior upon FIPI treatment.

-

Modulation of Membrane Trafficking: As PLD and PA are implicated in vesicle trafficking, FIPI can be used to study the impact of PLD inhibition on processes such as endocytosis, exocytosis, and organelle dynamics.

-

Investigation of Cytoskeletal Dynamics: Researchers can use FIPI in conjunction with fluorescently-tagged cytoskeletal proteins (e.g., LifeAct-GFP) to observe the real-time effects of PLD inhibition on actin polymerization, stress fiber formation, and membrane ruffling.[3]

Quantitative Data Summary

| Parameter | Value | Cell Types Tested | Reference |

| IC50 (PLD1) | ~25 nM | Recombinant human PLD1 | [2][4] |

| IC50 (PLD2) | ~20-25 nM | Recombinant mouse/human PLD2 | [2][4][5] |

| Effective in vitro concentration | 750 nM | HEK293, CHO, COS-7 cells | [2][3] |

| Incubation Time | 1 - 4 hours | CHO cells | [2][3] |

| Solubility | >20 mg/mL | DMSO | [4] |

Signaling Pathway

The following diagram illustrates the established signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of FIPI's Effect on Cell Spreading

This protocol details a typical experiment to visualize the inhibition of cell spreading using this compound.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Fibronectin-coated glass-bottom imaging dishes

-

Cell line of interest (e.g., CHO, HeLa)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Experimental Workflow Diagram:

Procedure:

-

Prepare FIPI Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

-

Cell Seeding: Trypsinize and count cells. Seed the cells onto fibronectin-coated glass-bottom imaging dishes at a density that allows for individual cell spreading to be observed.

-

Cell Adhesion: Allow cells to attach to the dish for 2-4 hours in complete medium at 37°C and 5% CO2.

-

Preparation of Working Solutions: Prepare the final working concentration of FIPI (e.g., 750 nM) by diluting the stock solution in serum-free or low-serum medium.[3] Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Gently replace the medium in the imaging dishes with the FIPI-containing medium or the vehicle control medium.

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Allow the temperature and CO2 to equilibrate.

-

Acquire images using phase-contrast or DIC microscopy to visualize cell morphology.

-

Capture images at regular intervals (e.g., every 5-10 minutes) for a duration of 4-6 hours.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the surface area of individual cells at each time point.

-

Plot the change in cell area over time for both FIPI-treated and vehicle-treated cells.

-

A significant reduction in the rate and extent of cell spreading is expected in the FIPI-treated group.

-

Protocol 2: Monitoring Chemotaxis Inhibition using a Transwell Assay with Live Imaging

This protocol outlines how to observe the effect of FIPI on directed cell migration towards a chemoattractant.

Materials:

-

This compound

-

DMSO

-

Chemoattractant (e.g., fMLP for neutrophils, EGF for cancer cells)

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Live-cell imaging system

Experimental Workflow Diagram:

Procedure:

-

Cell Preparation: Grow cells to confluency, then serum-starve for 4-6 hours before the experiment.

-

Pre-treatment: Resuspend the serum-starved cells in serum-free medium containing either FIPI (e.g., 750 nM) or a vehicle control and incubate for 30 minutes at 37°C.[3]

-

Assay Setup:

-

Add medium containing the chemoattractant to the lower wells of the Transwell plate.

-

Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

-

Live Imaging:

-

Place the Transwell plate in the live-cell imaging system.

-

Focus on the bottom side of the Transwell membrane.

-

Acquire images at set intervals (e.g., every 15-30 minutes) for several hours.

-

-

Analysis:

-

Count the number of cells that have migrated through the pores and are visible on the underside of the membrane at each time point.

-

Compare the rate of migration between FIPI-treated and vehicle-treated cells. A significant decrease in the number of migrated cells is expected with FIPI treatment.[2]

-

Concluding Remarks

This compound is a highly effective tool for the study of PLD-mediated cellular processes. The protocols provided here serve as a starting point for researchers to design and implement live-cell imaging experiments to investigate the dynamic cellular effects of PLD inhibition. Optimal concentrations and incubation times may vary depending on the cell type and specific experimental conditions, and should be determined empirically.

References

- 1. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a phospholipase D pharmacological inhibitor that alters cell spreading and inhibits chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

Application Notes and Protocols for FIPI Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FIPI hydrochloride (5-Fluoro-2-indolyl des-chlorohalopemide) is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] PLD enzymes are critical signaling proteins that hydrolyze phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[3][4] PA is implicated in a wide array of cellular processes, including cell proliferation, migration, cytoskeletal organization, and vesicular trafficking.[3][4] By inhibiting PLD activity, this compound serves as a valuable tool for investigating the roles of PLD and PA in both normal physiology and pathological conditions, such as cancer.[3][5] These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a direct inhibitor of the catalytic activity of both PLD1 and PLD2.[6] It has been shown to effectively block the production of phosphatidic acid in cells with sub-nanomolar to nanomolar potency.[6][7] This inhibition of PLD activity interferes with downstream signaling pathways that regulate various cellular functions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Reference(s) |

| PLD1 | ~25 nM | [1][5][8] |

| PLD2 | ~20-25 nM | [5][7][8] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay | Effective Concentration | Observed Effect | Reference(s) |

| HEK293 | Phosphatidic Acid Production | 750 nM | Effective blockade of PMA-stimulated PA production | [1] |

| CHO | Cell Spreading and Chemotaxis | 750 nM | Promotion of cell spreading and inhibition of neutrophil chemotaxis | [1] |

| MDA-MB-468-NEO & MDA-MB-468-HER2 | Cell Migration & Calcium Signaling | 1-100 nM | Inhibition of EGF-induced cell migration and calcium release | [1] |

| MDA-NEO & MDA-HER2 | Cell Migration | 100 nM | Significant impairment of spontaneous and EGF-induced migration | [9] |

| Various (CHO, NIH3T3, macrophages, Min6) | General Cell Treatment | 7.5 nM - 750 nM | Used for time-course and recovery experiments | [2] |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reagent: this compound powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 457.93 g/mol ), add 218.4 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-